molecular formula C9H6FNO3 B8731667 2-Cyano-6-fluoro-3-methoxybenzoic acid

2-Cyano-6-fluoro-3-methoxybenzoic acid

Cat. No.: B8731667
M. Wt: 195.15 g/mol
InChI Key: LERLCBREUSDCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-6-fluoro-3-methoxybenzoic acid (molecular formula: C₉H₆FNO₃) is a substituted benzoic acid derivative featuring three distinct functional groups: a cyano (-C≡N) group at position 2, a methoxy (-OCH₃) group at position 3, and a fluorine atom at position 6 of the aromatic ring. Its SMILES representation is COC1=C(C(=C(C=C1)F)C(=O)O)C#N, and its InChIKey is LERLCBREUSDCQS-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, critical for mass spectrometry applications, have been predicted for various charged states (e.g., [M+H]⁺: 172.08 Ų, [M-H]⁻: 163.45 Ų) . While the compound is referenced in a patent (PCT/EP12/067473), specific applications remain undisclosed .

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

2-cyano-6-fluoro-3-methoxybenzoic acid

InChI

InChI=1S/C9H6FNO3/c1-14-7-3-2-6(10)8(9(12)13)5(7)4-11/h2-3H,1H3,(H,12,13)

InChI Key

LERLCBREUSDCQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-cyano-6-fluoro-3-methoxybenzoic acid include derivatives with variations in substituents or functional groups. Below is a detailed comparison based on molecular structure, substituent effects, and theoretical properties.

Key Structural Analogs

2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic Acid (C₉H₈ClFO₄)
  • Substituents : Chloro (-Cl) at position 2, methoxymethoxy (-OCH₂OCH₃) at position 3, and fluorine at position 5.
  • Molecular Weight : 234.5 g/mol.
  • Key Differences: The cyano group is replaced with chloro, a weaker electron-withdrawing group (EWG). Higher molecular weight due to additional oxygen and hydrogen atoms .
2-Chloro-3-cyano-6-fluorobenzoic Acid (C₈H₃ClFNO₂)
  • Substituents: Chloro at position 2, cyano at position 3, and fluorine at position 6.
  • Molecular Weight : 199.5 g/mol.
  • Key Differences: Lacks the methoxy group, reducing electron-donating effects. Cyano at position 3 (vs. Lower molecular weight due to fewer carbon and oxygen atoms .

Comparative Analysis of Substituent Effects

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Substituent Effects
This compound C₉H₆FNO₃ -CN (2), -OCH₃ (3), -F (6) 195.0 Strong EWG (-CN) enhances acidity; -OCH₃ donates electrons, moderating acidity .
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid C₉H₈ClFO₄ -Cl (2), -OCH₂OCH₃ (3), -F (6) 234.5 -Cl (moderate EWG) reduces acidity vs. -CN; bulky -OCH₂OCH₃ lowers solubility .
2-Chloro-3-cyano-6-fluorobenzoic acid C₈H₃ClFNO₂ -Cl (2), -CN (3), -F (6) 199.5 -CN at position 3 intensifies acidity compared to position 2; absence of -OCH₃ increases hydrophobicity .
Acidity and Reactivity
  • Target Compound: The cyano group at position 2 withdraws electrons, enhancing the acidity of the carboxylic acid group (pKa likely lower than unsubstituted benzoic acid). The methoxy group at position 3 donates electrons, partially counteracting this effect .
  • Chloro Analogs: Chloro’s weaker electron-withdrawing capacity results in higher pKa values compared to the cyano-substituted compounds. For example, 2-chloro-3-cyano-6-fluorobenzoic acid may exhibit stronger acidity than the target compound due to the cyano group’s proximity to the carboxylic acid .
Solubility and Stability
  • Methoxy vs. Methoxymethoxy : The methoxymethoxy group in the chloro analog (C₉H₈ClFO₄) increases steric hindrance and hydrophilicity, but its larger size may reduce stability under acidic conditions compared to methoxy .

Research Implications and Limitations

  • Experimental Data Gaps : While collision cross-section (CCS) data exist for the target compound , analogous data for its structural analogs are unavailable, limiting direct comparisons in mass spectrometry applications.
  • Theoretical vs. Empirical Insights : Substituent effects on acidity and solubility are inferred from electronic and steric principles; experimental validation (e.g., pKa measurements) is needed.

Preparation Methods

Fluorination via Nucleophilic Aromatic Substitution

A foundational step in synthesizing 2-cyano-6-fluoro-3-methoxybenzoic acid involves introducing fluorine at the 6-position. Patent CN113135862A demonstrates fluorination using potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) under nitrogen protection at 80–85°C. For the target compound, this method can be adapted by starting with a 2-cyano-3-methoxybenzoic acid precursor containing a leaving group (e.g., chlorine or bromine) at the 6-position.

Key Conditions :

  • Mass ratio : KF : TBAB : substrate = 5 : 2 : 6.

  • Temperature : 80–85°C.

  • Solvent : DMF.

  • Yield : Up to 97% for analogous fluorination reactions.

Methoxylation Using Dimethyl Sulfate

Methoxy group introduction at the 3-position is achieved via alkylation. Patent CN104151157A details methoxylation of chlorobenzonitrile derivatives using dimethyl sulfate under basic conditions. For the target compound, this step would precede fluorination to avoid competing reactions.

Procedure :

  • Dissolve 2-cyano-6-fluoro-3-hydroxybenzoic acid in aqueous NaOH.

  • Add dimethyl sulfate dropwise at <35°C while maintaining pH 8.5–9.5 with NaOH.

  • Heat to 80°C for 2 hours to complete methylation.

Outcome :

  • Yield : >95% for structurally similar methoxybenzoic acids.

Cyano Group Introduction via Diazotization and Sandmeyer Reaction

Nitration and Reduction to Amine

The cyano group at the 2-position can be introduced via a Sandmeyer reaction. Starting with 2-amino-6-fluoro-3-methoxybenzoic acid, diazotization with sodium nitrite in HCl followed by treatment with CuCN yields the nitrile.

Steps :

  • Diazotization : React 2-amino-6-fluoro-3-methoxybenzoic acid with NaNO₂ in HCl at 0–5°C.

  • Cyanation : Add CuCN to the diazonium salt solution, stirring at 25°C for 4 hours.

Challenges :

  • Competing hydrolysis of the nitrile group under acidic conditions necessitates strict pH control.

Optimization of Cyanation

Patent CN113135862A highlights the use of cuprous chloride for halogenation, which can be repurposed for cyanation by substituting Cl⁻ with CN⁻.

Data :

  • Temperature : 0–5°C (diazotization), 25°C (cyanation).

  • Yield : ~85% for analogous aryl nitriles.

Multi-Step Synthesis via Directed Ortho-Metalation

Regioselective Functionalization

Directed ortho-metalation (DoM) enables precise positioning of substituents. Using a directing group (e.g., carboxylic acid), lithium diisopropylamide (LDA) deprotonates the ortho position, allowing sequential introduction of fluorine and methoxy groups.

Sequence :

  • Lithiation : Treat 2-cyano-3-methoxybenzoic acid with LDA at −78°C.

  • Fluorination : Introduce F⁺ via N-fluorobenzenesulfonimide (NFSI).

  • Workup : Quench with methanol and isolate this compound.

Advantages :

  • High regioselectivity avoids protecting group strategies.

Comparative Analysis of Synthetic Routes

Method Key Steps Temperature Range Yield Scalability
Sequential HalogenationFluorination → Methoxylation80–85°C90–97%Industrial
Sandmeyer CyanationDiazotization → Cyanation0–25°C80–85%Laboratory-scale
Directed MetalationLithiation → Fluorination−78°C to RT75–80%Specialized facilities

Trade-offs :

  • Sequential Halogenation : High yields but requires pre-functionalized substrates.

  • Sandmeyer Cyanation : Moderate yields due to competing side reactions.

  • Directed Metalation : Excellent regioselectivity but low temperature sensitivity.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CN103450013A emphasizes solvent recovery in fluorination and methoxylation steps. For example, DMF and unreacted KF can be distilled and reused, reducing costs by ~30%.

Process Intensification

Combining fluorination and methoxylation in a one-pot reaction (e.g., using KF and dimethyl sulfate sequentially) minimizes intermediate isolation, as demonstrated in CN104151157A .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.